

Technical Guide: p,p'-DDD-13C12 - Identification and Analytical Application

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p,p'-DDD-¹³C₁₂, a critical analytical standard. The document details its identification, physicochemical properties, and its application as an internal standard in the quantitative analysis of its unlabeled analogue, p,p'-DDD, a significant metabolite of the pesticide DDT.

Core Identification

p,p'-DDD-¹³C₁₂ is the ¹³C-labeled form of p,p'-Dichlorodiphenyldichloroethane. Its fundamental role in analytical chemistry is to serve as an internal standard for isotope dilution mass spectrometry, a highly accurate method for quantifying trace levels of contaminants in various matrices.

Physicochemical and Identification Data

A summary of the key identification and physical properties of p,p'-DDD-13C12 is presented in the table below.



Property	Value
CAS Number	1571957-95-3[1][2]
Molecular Formula	¹³ C ₁₂ C ₂ H ₁₀ Cl ₄ [2]
Molecular Weight	331.95 g/mol [2]
Synonyms	4,4'-DDD-13C12, p,p'-Dichlorodiphenyl dichloroethane-13C12[2]
Appearance	Typically exists as a solid at room temperature[2]
Storage (Powder)	-20°C for 3 years; 4°C for 2 years[2]
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month[2]

Experimental Protocol: Quantification of p,p'-DDD in Environmental Samples using p,p'-DDD-13C12 and GC-MS

The following protocol is a representative methodology for the analysis of p,p'-DDD in environmental samples, utilizing p,p'-DDD-13C12 as an internal standard. This method is based on common practices for the analysis of chlorinated pesticides.

- 1. Sample Preparation and Extraction
- Sample Collection: Collect environmental samples (e.g., soil, water, biological tissue)
 following established procedures to ensure sample integrity.
- Homogenization: Homogenize solid samples to ensure uniformity. For tissue samples, this
 can be achieved by mincing or grinding with dry ice.
- Spiking with Internal Standard: Accurately spike a known amount of p,p'-DDD-13C12 solution into the homogenized sample prior to extraction. This is a critical step for accurate quantification via isotope dilution.
- Extraction:



- Solid Samples: Employ a suitable extraction technique such as Soxhlet extraction or pressurized liquid extraction (PLE) with an appropriate solvent like a hexane/acetone mixture.
- Liquid Samples: Perform liquid-liquid extraction (LLE) using a solvent such as dichloromethane. The pH of aqueous samples should be adjusted to neutral before extraction.
- Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.
- Concentration: Concentrate the extract to a smaller volume using a rotary evaporator or a gentle stream of nitrogen.

2. Cleanup

- To remove interfering co-extracted substances, a cleanup step is often necessary. This can be performed using:
 - Solid-Phase Extraction (SPE): Pass the concentrated extract through a cartridge containing a sorbent like Florisil or silica gel.
 - Gel Permeation Chromatography (GPC): Effective for removing high molecular weight interferences such as lipids from biological samples.
- 3. Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
- Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for separation and detection.
- Gas Chromatograph Conditions:
 - Column: A non-polar or semi-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating chlorinated pesticides.
 - Injection: Use a splitless or pulsed splitless injection to enhance sensitivity for trace-level analysis.

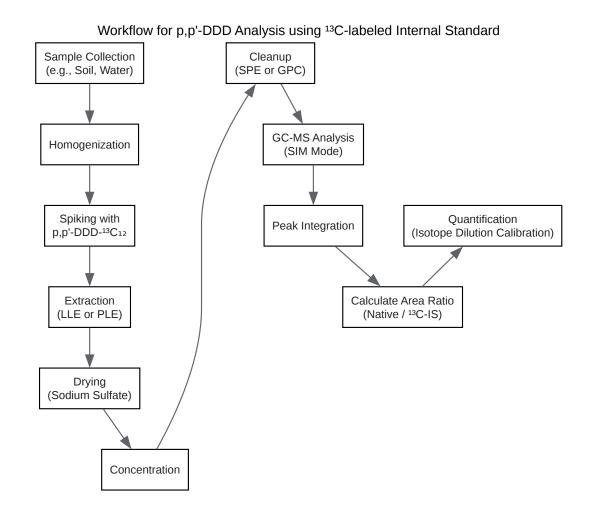


- Carrier Gas: Helium or hydrogen at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp is used to separate the target analytes. An example program could be: initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Mass Spectrometer Conditions:
 - o Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
 The characteristic ions for both p,p'-DDD and p,p'-DDD-¹³C₁₂ are monitored.
 - For p,p'-DDD: Monitor ions such as m/z 235, 237, and 165.
 - For p,p'-DDD-¹³C¹²: Monitor the corresponding ¹³C-labeled fragment ions (e.g., m/z 247). The exact m/z values will depend on the fragmentation pattern.
- 4. Data Analysis and Quantification
- Identification: The identification of p,p'-DDD is confirmed by the retention time and the relative abundance of the selected ions matching those of a known standard.
- Quantification: The concentration of p,p'-DDD in the sample is calculated using the isotope dilution method. A calibration curve is generated by plotting the ratio of the peak area of the native p,p'-DDD to the peak area of the p,p'-DDD-¹³C₁₂ internal standard against the concentration of the native analyte. The concentration in the unknown sample is then determined from this curve.

Workflow for Environmental Sample Analysis

The following diagram illustrates the logical workflow for the analysis of an environmental sample using $p,p'-DDD^{-13}C_{12}$ as an internal standard.





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References



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